N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with an aldehyde or ketone. The presence of hydroxy, methoxy, and tribromo substituents further enhances its reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 2,4,6-tribromoaniline in the presence of hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. The presence of hydroxy and methoxy groups may enhance its binding affinity to certain biological targets, while the tribromo substituents could contribute to its overall reactivity and potency .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide stands out due to its unique combination of hydroxy, methoxy, and tribromo substituents.
Properties
Molecular Formula |
C16H14Br3N3O3 |
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Molecular Weight |
536.0 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C16H14Br3N3O3/c1-25-11-2-3-14(23)9(4-11)7-21-22-15(24)8-20-16-12(18)5-10(17)6-13(16)19/h2-7,20,23H,8H2,1H3,(H,22,24)/b21-7+ |
InChI Key |
HLDMSFGNHUZPQN-QPSGOUHRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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